molecular formula C10H17N3O B13295618 3-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol

3-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol

Cat. No.: B13295618
M. Wt: 195.26 g/mol
InChI Key: SFADRJSZUBWEBD-UHFFFAOYSA-N
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Description

3-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol is a chemical compound with the molecular formula C10H17N3O It is a derivative of pyrazolo[1,5-a]pyrimidine, a heterocyclic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine with propan-1-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while substitution reactions could produce various substituted derivatives .

Scientific Research Applications

3-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another pyrazolo derivative with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent CDK2 inhibitory activity.

Uniqueness

3-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit CDK2 selectively makes it a valuable compound in cancer research.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

3-(5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)propan-1-ol

InChI

InChI=1S/C10H17N3O/c1-8-4-5-13-10(12-8)9(7-11-13)3-2-6-14/h7-8,12,14H,2-6H2,1H3

InChI Key

SFADRJSZUBWEBD-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2C(=C(C=N2)CCCO)N1

Origin of Product

United States

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